![molecular formula C9H7NO4 B11802483 Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative .
Another method involves the cyclization of intermediates using hydroxylamine hydrochloride in refluxing methanolic conditions. This process yields the isoxazole compound after a few hours of reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as:
Methyl 5-phenylisoxazole-3-carboxylate: This compound has a phenyl group instead of a hydroxyl group, leading to different chemical and biological properties.
4-substituted methoxycarbonyl-isoxazole: This derivative has a methoxycarbonyl group, which affects its reactivity and applications.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3 |
Clé InChI |
HUHABFXAZDJCNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C1)O)ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


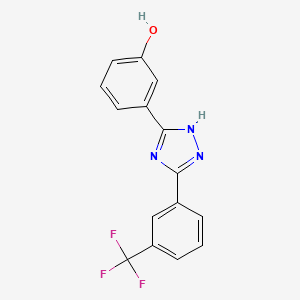
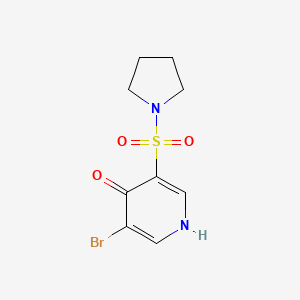

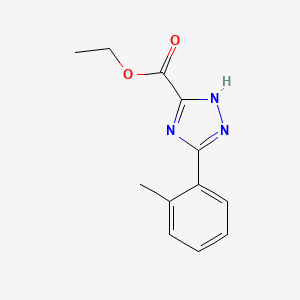
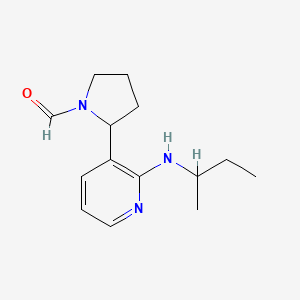
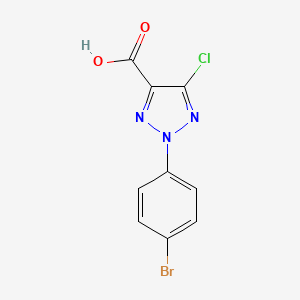



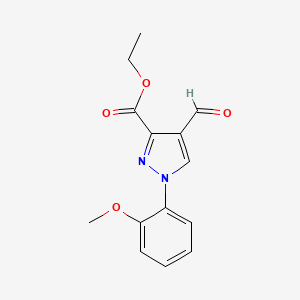
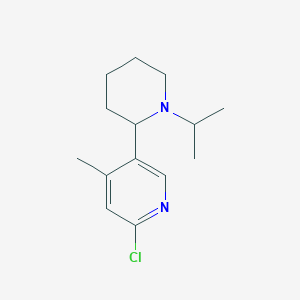
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
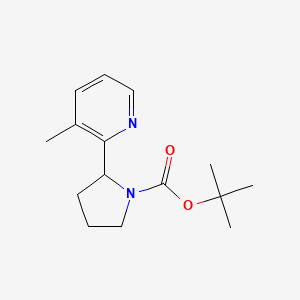
![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
